molecular formula C17H13NO3 B14985046 3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate

3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B14985046
M. Wt: 279.29 g/mol
InChI Key: BXSQIBFMWVRDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of α,β-acetylenic oximes. One common method employs AuCl₃-catalyzed cycloisomerization, which leads to substituted isoxazoles in good yields under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

For large-scale production, the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions is a preferred method. This approach is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, influencing their activity. For instance, it can inhibit enzymes or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

(3-methylphenyl) 5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H13NO3/c1-12-6-5-9-14(10-12)20-17(19)15-11-16(21-18-15)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

BXSQIBFMWVRDTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.